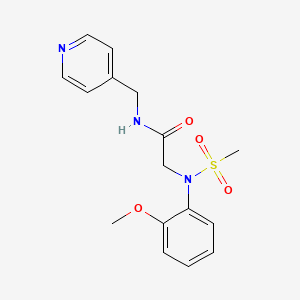
1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine, also known as N-(4-fluorophenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide (abbreviated as FEP), is a synthetic compound that belongs to the class of piperazine derivatives. FEP has gained significant attention in recent years due to its potential therapeutic properties, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of FEP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. FEP has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. FEP has also been shown to modulate the activity of glutamate receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
FEP has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. FEP has also been shown to reduce the levels of inflammatory cytokines, which are proteins that play a role in the immune response. Furthermore, FEP has been shown to increase the levels of antioxidants, which are molecules that protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
FEP has several advantages for lab experiments, including its high purity and stability. FEP is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, FEP has several limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses. Researchers must take these limitations into consideration when designing experiments using FEP.
Future Directions
There are several future directions for research on FEP. One potential direction is to investigate its potential use in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Another potential direction is to investigate its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, future research could focus on optimizing the synthesis method of FEP to improve its yield and purity.
Synthesis Methods
FEP can be synthesized through several methods, including the reaction of 4-ethoxybenzoyl chloride with 4-fluoroaniline in the presence of a base or by the reductive amination of 4-fluoro-1-nitrobenzene with 4-ethoxyaniline. The yield and purity of FEP can be improved by using high-performance liquid chromatography (HPLC) or recrystallization techniques.
Scientific Research Applications
FEP has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. FEP has also been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats. Furthermore, FEP has been studied for its potential use in treating neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-2-24-18-9-3-15(4-10-18)19(23)22-13-11-21(12-14-22)17-7-5-16(20)6-8-17/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTYYZMSGSUUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)
![(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)
![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)
![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)


![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)

